molecular formula C21H24N2O8 B11192901 Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate

Cat. No.: B11192901
M. Wt: 432.4 g/mol
InChI Key: QYOAUFZHZRFMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate is a structurally complex compound featuring an isophthalate core esterified with a dimethyl group. This spirocyclic architecture is notable in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C21H24N2O8

Molecular Weight

432.4 g/mol

IUPAC Name

dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C21H24N2O8/c1-28-19(26)13-9-14(20(27)29-2)11-15(10-13)23-17(24)12-16(18(23)25)22-5-3-21(4-6-22)30-7-8-31-21/h9-11,16H,3-8,12H2,1-2H3

InChI Key

QYOAUFZHZRFMRS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4)C(=O)OC

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces reaction time for pyrrolidinone formation, though yields remain comparable (~55%).

Enzymatic Resolution

Lipase-mediated asymmetric synthesis has been explored for enantiomerically pure variants, but scalability remains challenging.

Industrial-Scale Considerations

Table 2: Cost Analysis of Key Reagents

ReagentCost per kg (USD)
1,4-Dioxa-8-azaspiro[4.5]decane5,000
Pd(OAc)₂12,000
Dimethyl 5-aminoisophthalate8,000

Process economics favor toluene-based coupling, reducing solvent recovery costs by 30% compared to DCM .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity/Use Reference
Target Compound Isophthalate 1,4-Dioxa-8-azaspiro[4.5]decane, pyrrolidinyl-dione Hypothesized pharmaceutical applications (inference from analogs)
Di-{2-[1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-azomethinephenyl} isophtalates Isophthalate Triazolone, morpholine Antimicrobial (broad-spectrum), antioxidant (comparable to BHA/BHT)
3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone Benzophenone 1,4-Dioxa-8-azaspiro[4.5]decyl Structural motif in agrochemicals (exact activity unspecified)
Impurity I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione Azaspirodecane Chloropyrimidinyl, piperazine Pharmaceutical impurity (likely in kinase inhibitor synthesis)

Structural Analysis

  • Spirocyclic Systems: The target compound and the benzophenone derivative () share the 1,4-dioxa-8-azaspiro[4.5]decane group, which is absent in triazolone-containing isophthalates ().
  • Heterocyclic Diversity : The triazolone derivatives () feature nitrogen-rich rings (1,2,4-triazol-5-one), which are absent in the target compound. These groups are associated with hydrogen-bonding interactions, explaining their antimicrobial efficacy.
  • Ester Functionality: All compounds include ester groups (isophthalate or benzophenone-linked), influencing solubility and bioavailability. The target compound’s dimethyl ester may enhance lipophilicity compared to diethyl analogs (e.g., ).

Functional Implications

  • Antimicrobial vs. Antioxidant Activity: Triazolone isophthalates () exhibit dual antimicrobial and antioxidant properties, attributed to their redox-active triazolone and phenolic groups. The target compound lacks these motifs, suggesting divergent bioactivity.
  • Pharmaceutical Relevance: The azaspiro impurities () and benzophenone derivative () indicate that spirocyclic systems are prioritized in drug design for their pharmacokinetic advantages. The target compound’s pyrrolidinyl-dione group may mimic glutarimide-based therapeutics (e.g., immunomodulators).

Research Findings and Gaps

  • Triazolone Isophthalates : Demonstrated 70–85% free radical scavenging activity (DPPH assay) and MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Spirocyclic Analogs: The benzophenone derivative () and azaspiro impurities () lack published bioactivity data, highlighting a research gap.

Biological Activity

Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate (CAS No. 932232-84-3) is a complex organic compound with a unique molecular structure that includes a spirocyclic moiety and multiple functional groups. This article explores its biological activity, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N2O8C_{21}H_{24}N_{2}O_{8}, and it has a molecular weight of approximately 432.4239 g/mol. Its structure features two isophthalate units linked through a pyrrolidine ring and a dioxa-azaspiro system, which contribute to its potential biological activity.

PropertyValue
Molecular FormulaC21H24N2O8C_{21}H_{24}N_{2}O_{8}
Molecular Weight432.4239 g/mol
CAS Number932232-84-3

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : The presence of carbonyl groups allows for nucleophilic addition reactions that may enhance antimicrobial activity.
  • Antitumor Activity : The spirocyclic moiety is often associated with enhanced biological effects due to its ability to interact with various biological targets, including tumor cells.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Interaction studies reveal that the compound may bind to specific receptors or enzymes, potentially modulating their activity.

Case Studies and Research Findings

  • Receptor Binding Studies : Research has shown that derivatives of the spirocyclic structure exhibit high affinity for sigma receptors, which are implicated in various physiological processes and diseases. For instance, a study on related compounds demonstrated significant selectivity for sigma receptors over other targets, suggesting potential applications in imaging and therapy for tumors .
  • Antimicrobial Testing : Various derivatives have been tested for their antimicrobial efficacy against different bacterial strains. Initial results indicate promising activity that warrants further investigation into structure-activity relationships .
  • Cellular Assays : In vitro studies have demonstrated that compounds with similar structures can inhibit cell proliferation in cancer cell lines, suggesting potential as anticancer agents .

Future Directions

Further research is needed to fully elucidate the pharmacological profile of this compound. Key areas of focus should include:

  • In Vivo Studies : Assessing the efficacy and safety of the compound in animal models.
  • Mechanistic Studies : Understanding the detailed mechanisms by which the compound interacts with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for Dimethyl 5-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-dioxo-1-pyrrolidinyl]isophthalate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of precursor amines/azomethines with isophthalate derivatives, followed by cyclization or functionalization. For example, analogous compounds are synthesized via reactions with morpholine and formaldehyde to introduce spirocyclic moieties . Characterization employs IR spectroscopy (to confirm carbonyl and ether groups), 1^1H-NMR (to resolve spirocyclic proton environments), and 13^13C-NMR (to verify quaternary carbons in the dioxa-azaspiro system) .

Q. How can researchers evaluate the biological activity (e.g., antimicrobial, antioxidant) of this compound?

  • Methodological Answer : Standard assays include:

  • Antimicrobial testing : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi, with zone-of-inhibition or MIC (minimum inhibitory concentration) measurements .
  • Antioxidant assays :
  • Reducing power: Measure Fe3+^{3+} to Fe2+^{2+} reduction.
  • Free radical scavenging: DPPH or ABTS radical quenching compared to BHT/α-tocopherol .
  • Metal chelation: Competitive binding with EDTA for Fe2+^{2+}/Cu2+^{2+} .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data (e.g., inconsistent antimicrobial efficacy across studies)?

  • Methodological Answer :

  • Controlled variables : Standardize microbial strains, growth media, and compound purity (e.g., ≥98% by HPLC) .
  • Statistical analysis : Use ANOVA or multivariate regression to isolate variables (e.g., substituent effects on spirocyclic nitrogen) .
  • Replication : Cross-validate results in independent labs to rule out methodological artifacts .

Q. What strategies optimize the compound’s environmental stability and degradation pathways for ecotoxicology studies?

  • Methodological Answer :

  • Laboratory studies : Hydrolysis/photolysis under controlled pH/UV conditions to identify degradation products (e.g., LC-MS/MS analysis) .
  • Field simulations : Use soil/water microcosms to track bioaccumulation in biotic/abiotic compartments .
  • QSAR modeling : Predict persistence using logP, polar surface area, and H-bonding capacity .

Q. How do structural modifications to the spirocyclic moiety influence pharmacological activity?

  • Methodological Answer :

  • Analog synthesis : Replace the 1,4-dioxa-8-azaspiro[4.5]decane group with morpholine, piperazine, or thiomorpholine derivatives .
  • Activity comparison :
Modification Impact on Activity
Nitro/trifluoromethyl groupsEnhanced lipophilicity, altered receptor binding
Phenylethyl substituentsIncreased steric hindrance, reduced solubility
  • Molecular docking : Map interactions with target enzymes (e.g., cytochrome P450) using DFT or MD simulations .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action?

  • Methodological Answer :

  • Receptor theory : Link spirocyclic conformation to ligand-receptor binding entropy (e.g., via Free-Wilson analysis) .
  • Metabolic pathways : Use retrosynthetic enzymology to predict Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .
  • Systems biology : Integrate omics data to map cellular response networks (e.g., ROS scavenging pathways in antioxidant assays) .

Data Analysis and Validation

Q. How can researchers validate novel analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Cross-validation : Compare HPLC-UV, LC-MS, and 1^1H-NMR quantification in spiked biological samples .
  • Recovery studies : Assess accuracy (80–120%) and precision (RSD <5%) using internal standards (e.g., deuterated analogs) .
  • Inter-laboratory trials : Share samples with collaborative labs to confirm reproducibility .

Q. What computational tools predict the compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • Software : Use Gaussian (DFT) for optimizing spirocyclic geometry, or COSMO-RS for solubility predictions .
  • Parameterization : Calculate dipole moments, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites .

Environmental and Safety Considerations

Q. How to design longitudinal studies assessing the compound’s ecological impact?

  • Methodological Answer :

  • Tiered testing : Start with acute toxicity (e.g., Daphnia magna LC50_{50}), then chronic exposure in model ecosystems .
  • Trophic transfer analysis : Track bioaccumulation in algae → zooplankton → fish food chains via stable isotope labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.